molecular formula C18H15ClN2O B5674646 4-chloro-N-(2,4-dimethylquinolin-8-yl)benzamide

4-chloro-N-(2,4-dimethylquinolin-8-yl)benzamide

Cat. No.: B5674646
M. Wt: 310.8 g/mol
InChI Key: JWVIKDSPGNZLKR-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dimethylquinolin-8-yl)benzamide is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group at the 4-position and dimethyl groups at the 2 and 4 positions of the quinoline ring, along with a benzamide moiety attached to the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-dimethylquinolin-8-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-chloro-2,4-dimethylquinoline: This can be achieved through the chlorination of 2,4-dimethylquinoline using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation Reaction: The 4-chloro-2,4-dimethylquinoline is then reacted with benzoyl chloride in the presence of a base like pyridine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-dimethylquinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction, leading to the formation of different quinoline derivatives.

    Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of N-substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

4-chloro-N-(2,4-dimethylquinolin-8-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its ability to interact with specific biological targets, such as enzymes and receptors.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dimethylquinolin-8-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide: Another quinoline derivative with similar structural features but different substituents.

    4-chloro-2,8-dimethylquinoline: A precursor in the synthesis of 4-chloro-N-(2,4-dimethylquinolin-8-yl)benzamide.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

4-chloro-N-(2,4-dimethylquinolin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-11-10-12(2)20-17-15(11)4-3-5-16(17)21-18(22)13-6-8-14(19)9-7-13/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVIKDSPGNZLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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